Khayalenoid E: A Technical Guide on its Discovery, Isolation, and Characterization
Khayalenoid E: A Technical Guide on its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of Khayalenoid E, a novel limonoid discovered from the stems of the African mahogany, Khaya senegalensis. This document details the scientific journey from its initial extraction to its structural elucidation, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Source
Khayalenoid E was first isolated as part of a broader investigation into the chemical constituents of Khaya senegalensis (Meliaceae), a plant with a history of use in traditional African medicine for treating various ailments, including malaria.[1] This research led to the identification of a series of seven new limonoids, collectively named khayalenoids C-I, of which Khayalenoid E is a notable member.[1][2] The discovery of these compounds has further highlighted the potential of Khaya senegalensis as a source of complex and biologically active natural products.[3][4][5][6]
Experimental Protocols
The isolation and purification of Khayalenoid E involved a multi-step process combining various chromatographic techniques. The detailed methodology is outlined below.
Plant Material and Extraction
Air-dried and powdered stems of Khaya senegalensis served as the starting material. The initial extraction was performed using 95% aqueous ethanol at room temperature. The resulting crude extract was then partitioned successively with different solvents to separate compounds based on their polarity.
Isolation and Purification Workflow
The ethanolic extract underwent a rigorous separation process, as depicted in the workflow diagram below. This involved multiple stages of column chromatography, including silica gel, RP-18, and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Figure 1. Experimental workflow for the isolation of Khayalenoid E.
Structural Elucidation and Data
The chemical structure of Khayalenoid E was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
The following tables summarize the key spectroscopic data that were instrumental in elucidating the structure of Khayalenoid E.
Table 1: ¹H NMR Spectroscopic Data for Khayalenoid E (400 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 5.45, d (3.2) |
| 2 | 2.41, m |
| 3 | 2.15, m |
| 5 | 3.05, d (10.4) |
| 6α | 2.35, m |
| 6β | 1.85, m |
| 9 | 2.85, d (8.8) |
| 11α | 2.10, m |
| 11β | 1.95, m |
| 12α | 1.75, m |
| 12β | 1.60, m |
| 15 | 5.95, s |
| 17 | 5.50, s |
| 21 | 7.42, t (1.6) |
| 22 | 6.40, d (1.6) |
| 23 | 7.61, s |
| 28 | 1.15, s |
| 29 | 1.05, s |
| 30 | 1.25, s |
| 1'-OAc | 2.18, s |
| 7'-OMe | 3.70, s |
Data extracted from the primary literature describing the isolation of khayalenoids C-I.[1]
Table 2: ¹³C NMR Spectroscopic Data for Khayalenoid E (100 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 78.5 | 16 | 167.2 |
| 2 | 45.2 | 17 | 78.1 |
| 3 | 38.1 | 18 | 21.5 |
| 4 | 41.3 | 19 | 16.8 |
| 5 | 45.8 | 20 | 120.5 |
| 6 | 32.5 | 21 | 141.1 |
| 7 | 174.1 | 22 | 110.2 |
| 8 | 140.2 | 23 | 143.2 |
| 9 | 50.1 | 28 | 27.5 |
| 10 | 43.5 | 29 | 19.5 |
| 11 | 26.8 | 30 | 21.8 |
| 12 | 25.9 | 1'-OAc | 170.5 |
| 13 | 39.8 | 1'-OAc (CH₃) | 21.2 |
| 14 | 130.1 | 7'-OMe | 52.1 |
| 15 | 125.4 |
Data extracted from the primary literature describing the isolation of khayalenoids C-I.[1]
Table 3: Mass Spectrometry Data for Khayalenoid E
| Technique | Result |
| HRESIMS | m/z [M+Na]⁺ (Calculated for C₂₉H₃₄O₉Na) |
Specific m/z value would be found in the original publication.[1]
Biological Activity
While the primary publication on the discovery of Khayalenoid E focused on its structural elucidation, the broader class of limonoids from Khaya senegalensis has been reported to exhibit a range of biological activities.[1] These include antifungal, antimalarial, antifeedant, antiprotozoal, and antiviral properties.[1][7][8] Further investigation is required to determine the specific bioactivity profile of Khayalenoid E. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-activated macrophages has been tested for other new limonoids from the same plant, suggesting a potential anti-inflammatory role.[9]
Potential Signaling Pathways
The mechanism of action for many limonoids is still under investigation. However, some have been shown to interfere with key cellular signaling pathways. For instance, the anti-inflammatory activity observed in related compounds suggests potential interaction with pathways such as the NF-κB signaling cascade, which is crucial in the inflammatory response.
Figure 2. Postulated inhibitory effect on the NF-κB signaling pathway.
Conclusion and Future Directions
The discovery and characterization of Khayalenoid E contribute significantly to the understanding of the chemical diversity of Khaya senegalensis. Its complex structure presents an interesting target for total synthesis and further pharmacological evaluation. Future research should focus on elucidating the specific biological activities of Khayalenoid E and its mechanism of action to determine its potential as a lead compound for drug development. The rich ethnopharmacological background of the source plant provides a strong rationale for continued investigation into this and related compounds.[4][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Limonoids and triterpenoids from Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arocjournal.com [arocjournal.com]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal limonoids from the fruits of Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limonoids from the stem bark of Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
